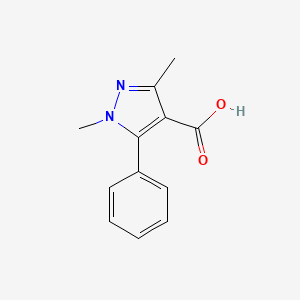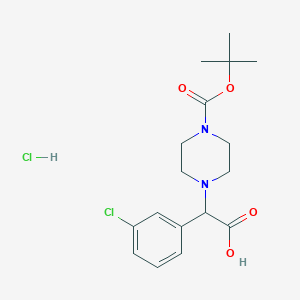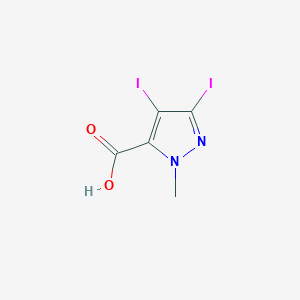
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4I2N2O2 and a molecular weight of 377.91 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two iodine atoms attached to the pyrazole ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with iodine in the presence of an oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atoms under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrazole ring, potentially leading to ring-opening reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or thiol-substituted pyrazoles, while oxidation reactions could lead to various oxidized derivatives of the pyrazole ring.
Applications De Recherche Scientifique
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The iodine atoms can form strong halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. This interaction can affect various molecular pathways, depending on the specific biological target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has a similar pyrazole core structure.
1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Another pyrazole derivative with applications in medicinal chemistry.
Uniqueness
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential for forming halogen bonds. This makes it particularly useful in applications requiring strong and specific interactions with biological targets.
Propriétés
Formule moléculaire |
C5H4I2N2O2 |
|---|---|
Poids moléculaire |
377.91 g/mol |
Nom IUPAC |
4,5-diiodo-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4I2N2O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H,10,11) |
Clé InChI |
PLAPCDYJGUXMKZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)I)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11764752.png)
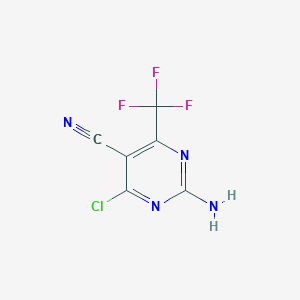
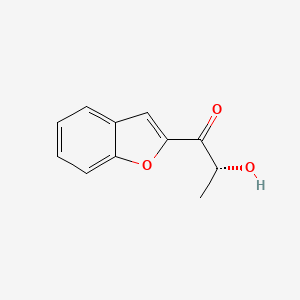




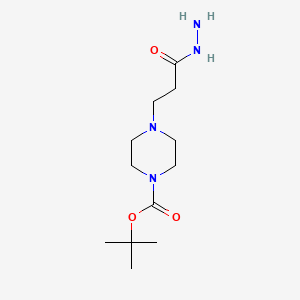


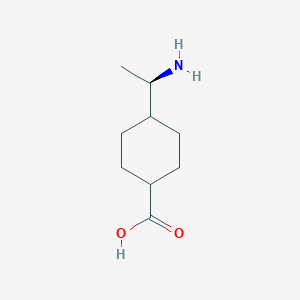
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
